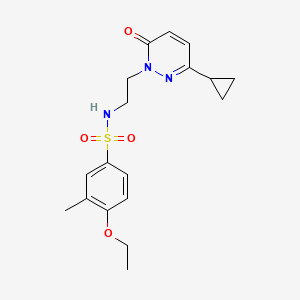

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-ethoxy-3-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-4-ethoxy-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4S/c1-3-25-17-8-6-15(12-13(17)2)26(23,24)19-10-11-21-18(22)9-7-16(20-21)14-4-5-14/h6-9,12,14,19H,3-5,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXARJWKVMWCIOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-ethoxy-3-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the core pyridazinone structure. A common synthetic route might involve the following steps:

Formation of the Pyridazinone Core: : Cyclopropyl ketone and hydrazine hydrate are reacted to form the pyridazinone ring under reflux conditions.

Introduction of the Ethyl Chain: : The ethyl chain is introduced via an alkylation reaction using an ethyl halide under basic conditions.

Sulfonamide Formation: : The final step involves sulfonylation of the intermediate compound with 4-ethoxy-3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Scaling up this synthesis for industrial production would require optimization of reaction conditions to improve yield and reduce costs. This may involve using continuous flow reactors to enhance reaction efficiency, or the development of new catalytic methods to lower the activation energy of key steps.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-ethoxy-3-methylbenzenesulfonamide undergoes a variety of chemical reactions, including:

Oxidation: : Oxidative conditions can convert the ethoxy group to an ester or carboxylic acid.

Reduction: : Reductive conditions might reduce the oxopyridazinone to a hydroxy derivative.

Substitution: : The sulfonamide group can participate in nucleophilic substitutions, replacing the sulfonyl group with other nucleophiles.

Common Reagents and Conditions

Oxidation: : Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: : Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: : Nucleophiles like amines or thiols in the presence of a base.

Major Products

The primary products of these reactions vary depending on the conditions but can include esters, alcohols, and substituted sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile intermediate for the synthesis of various derivatives due to its reactive functional groups.

Biology

In biological research, N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-ethoxy-3-methylbenzenesulfonamide is studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicine, its structural elements suggest potential pharmacological activities, including anti-inflammatory or anticancer properties.

Industry

In industry, this compound could be used as a building block for the synthesis of more complex molecules or as a functional additive in materials science.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, which could include enzymes or receptors. For instance, the sulfonamide group might mimic natural substrates, allowing it to inhibit enzyme activity through competitive inhibition. The cyclopropyl and pyridazinone moieties may enhance binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Structural Analogues

The compound shares functional similarities with other sulfonamide derivatives and heterocyclic systems. Key comparisons include:

Key Observations :

- The target compound’s pyridazinone core distinguishes it from the pyrazolopyrimidine-chromenone system in and the anthraquinone scaffold in . Pyridazinones are associated with diverse bioactivities, including kinase inhibition and cardiovascular effects, whereas anthraquinones are commonly linked to antioxidant properties .

- The benzenesulfonamide group in the target compound and ’s example is a hallmark of enzyme inhibitors (e.g., carbonic anhydrase inhibitors). In contrast, ’s thioacetamide moiety may enhance redox-modulating capabilities .

Biological Activity

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-ethoxy-3-methylbenzenesulfonamide is a synthetic compound with potential therapeutic applications. Its unique structural features, including a pyridazinone core and a sulfonamide group, suggest a range of biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Overview

The compound's structure can be represented as follows:

Preliminary studies indicate that this compound may interact with specific enzymes and receptors involved in inflammatory and microbial pathways. The exact molecular targets are still under investigation, but its structural features imply potential interactions with proteins and nucleic acids relevant to various disease processes.

Biological Activities

The biological activities of this compound can be categorized into several areas:

1. Antimicrobial Activity

Research has shown that compounds within the pyridazinone class exhibit antimicrobial properties. This compound may inhibit the growth of specific bacterial strains, although detailed studies are required to confirm its efficacy against various pathogens.

2. Anti-inflammatory Effects

The sulfonamide moiety is known for its anti-inflammatory properties. This compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis or other inflammatory diseases.

3. Antitumor Potential

Preliminary findings suggest that this compound may induce G1 cell cycle arrest and apoptosis in cancer cells. In vivo studies have indicated promising antitumor activity, warranting further exploration in cancer therapeutics.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| In vitro study on antimicrobial activity | The compound demonstrated significant inhibition of Staphylococcus aureus growth at low concentrations, suggesting potential as an antimicrobial agent. |

| Anti-inflammatory assay | Inflammatory markers were reduced in treated cells, indicating the compound's ability to modulate inflammatory responses effectively. |

| Antitumor efficacy in animal models | Administration of the compound resulted in reduced tumor size in xenograft models, highlighting its potential as an anticancer agent. |

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals unique aspects of this compound:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-(3-methoxyphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide | Contains methoxy groups and pyridazinone core | Anti-inflammatory, antimicrobial | More complex substitution pattern |

| 5-acetyl-4-(3-acetylanilino)-2-ethyl-6-phenylpyridazin-3-one | Acetyl and phenyl substitutions | PDE4 inhibition | Focused on phosphodiesterase inhibition |

| 5-nitro-1h-pyridazin-6-one | Nitro substituent on pyridazine ring | Antimicrobial | Incorporates nitro group enhancing reactivity |

Q & A

Q. What are the key synthetic pathways and optimization strategies for this compound?

The synthesis typically involves multi-step reactions starting from pyridazine and benzenesulfonamide precursors. Critical steps include cyclopropane ring formation, sulfonamide coupling, and pyridazinone ring oxidation. Reaction conditions (e.g., solvents like DMF or THF, temperatures between 60–100°C, and catalysts such as Pd(PPh₃)₄) must be optimized to improve yield and purity . Analytical techniques like HPLC and NMR are essential for monitoring intermediates and final product validation .

Q. Which analytical techniques are most reliable for characterizing this compound?

- NMR spectroscopy : For confirming substituent positions (e.g., cyclopropyl protons at δ 0.8–1.2 ppm, sulfonamide NH at δ 7.5–8.0 ppm) .

- HPLC : To assess purity (>95% typically required for biological assays) .

- Mass spectrometry (HRMS) : For verifying molecular weight (e.g., calculated [M+H]⁺ = 447.18 g/mol) . Cross-referencing with synthetic intermediates and spectral libraries is critical .

Advanced Research Questions

Q. How do reaction mechanisms and conditions influence functional group modifications (e.g., sulfonamide or pyridazinone groups)?

- Sulfonamide reactivity : Nucleophilic attack at the sulfur center is pH-dependent; acidic conditions favor protonation, while basic conditions enhance nucleophilicity .

- Pyridazinone oxidation : The 6-oxo group participates in hydrogen bonding, affecting solubility and reactivity. Controlled oxidation with KMnO₄ or enzymatic methods can yield derivatives . Solvent polarity (e.g., DMSO vs. dichloromethane) significantly impacts reaction rates and byproduct formation .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

- Comparative assays : Use standardized cell lines (e.g., HEK293 vs. HeLa) and control compounds to isolate target-specific effects .

- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing ethoxy with methoxy) to perform structure-activity relationship (SAR) studies .

- Meta-analysis : Cross-validate data across studies using statistical tools (e.g., p-value adjustments for batch effects) .

Q. What experimental designs are recommended for assessing enzymatic inhibition potential?

- Kinetic assays : Measure IC₅₀ values using fluorogenic substrates (e.g., Z-Gly-Pro-AMC for protease inhibition) .

- Docking studies : Utilize software like AutoDock Vina to predict binding interactions with target enzymes (e.g., COX-2 or kinases) .

- Control experiments : Include known inhibitors (e.g., indomethacin for COX-2) and activity-negative analogs .

Methodological Challenges and Solutions

Q. How can researchers optimize reaction yields for large-scale synthesis?

- Catalyst screening : Test palladium/copper systems for Suzuki-Miyaura couplings to improve efficiency .

- Flow chemistry : Implement continuous flow reactors to enhance heat/mass transfer and reduce side reactions .

- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to improve sustainability .

Q. What strategies mitigate instability of the cyclopropyl group during storage?

- Lyophilization : Store the compound as a lyophilized powder under argon at -20°C .

- Stabilizers : Add antioxidants (e.g., BHT) to solutions to prevent radical-induced ring-opening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.